OX1R Antagonist Potency: Direct Comparison to a Patent-Defined Analog
When incorporated into a specific morphinan scaffold, the derivative synthesized from 4-bromo-2-isopropoxy-1-methoxybenzene (Example 20 in US10377763) demonstrates a Ki value of 2.10 nM for antagonism of the human OX1 receptor [1]. This is a 5.7-fold improvement in potency compared to the derivative from a closely related analog (Example 34 in US10377763), which exhibits a Ki of 12 nM under identical assay conditions [2].
| Evidence Dimension | Binding Affinity (Ki) for human Orexin/Hypocretin receptor type 1 (OX1R) |
|---|---|
| Target Compound Data | Ki = 2.10 nM |
| Comparator Or Baseline | US10377763, Example 34 (a structural analog): Ki = 12 nM |
| Quantified Difference | 5.7-fold lower Ki (higher potency) for the target compound derivative |
| Conditions | Antagonist activity at human OX1R expressed in CHOK1 cells, assessed as inhibition of orexin A-induced intracellular calcium level, with 15-minute preincubation. |
Why This Matters
This demonstrates that the specific substitution pattern of 4-bromo-2-isopropoxy-1-methoxybenzene confers a substantial and quantifiable advantage in binding affinity for a therapeutically relevant target, making it the preferred choice for developing high-potency OX1R antagonists.
- [1] BindingDB. BDBM50230141 (CHEMBL4083587) US10377763, Example 20. Database Entry. View Source
- [2] BindingDB. BDBM50230033 (CHEMBL4062717) US10377763, Example 34. Database Entry. View Source
